1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime
Beschreibung
1,4-dioxaspiro[45]decane-7,8,9-trione trioxime is a complex organic compound with a unique spirocyclic structure
Eigenschaften
CAS-Nummer |
282108-82-1 |
|---|---|
Molekularformel |
C8H11N3O5 |
Molekulargewicht |
229.19g/mol |
IUPAC-Name |
(NZ)-N-[(7E)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11N3O5/c12-9-5-3-8(15-1-2-16-8)4-6(10-13)7(5)11-14/h12-14H,1-4H2/b9-5-,10-6+,11-7? |
InChI-Schlüssel |
RDCIKEVIDOSXDO-UQMMRQSGSA-N |
SMILES |
C1COC2(O1)CC(=NO)C(=NO)C(=NO)C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime involves multiple steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable precursor with hydroxylamine to introduce the oxime groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert the oxime groups into amines, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime can be compared with other spirocyclic compounds, such as:
1,6-dioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the oxime groups, resulting in different chemical properties and applications.
1,4-dioxaspiro[4.5]decane-7,8,9-trione: Similar core structure but without the oxime groups, leading to different reactivity and uses. The presence of oxime groups in this compound makes it unique, providing additional sites for chemical reactions and interactions with biological molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
